Isobutylcarbonyllactyl anhydride
Description
Historical Context and Discovery
The development of this compound emerged from systematic research into lactate transport inhibitors during the late 20th century. The compound was first synthesized and characterized as part of investigations targeting cellular lactate transport mechanisms. Research conducted in the 1980s demonstrated that this synthetic lactyl anhydride could be formed through the condensation reaction of lactic acid with isobutylchloroformate, establishing the foundational synthetic pathway for its preparation.
The discovery process involved extensive screening of various anhydride derivatives to identify compounds capable of selectively inhibiting lactate transport systems. Scientists recognized that modifications to the lactyl structure could yield compounds with enhanced selectivity and potency compared to naturally occurring lactate analogs. The systematic exploration of isobutyl-substituted carbonate derivatives led to the identification of this compound as a particularly effective synthetic analog.
Early research findings established that this compound demonstrated remarkable selectivity in its biological interactions, specifically targeting lactate transport mechanisms while showing minimal interference with other cellular transport systems. This selectivity profile distinguished it from other anhydride compounds and contributed to its adoption as a research tool for studying monocarboxylate transport phenomena.
The compound's development paralleled broader advances in understanding carboxylic acid chemistry and anhydride reactivity patterns. Research teams investigating nucleophilic acyl substitution reactions found that mixed anhydrides, including this compound, exhibited unique mechanistic properties that differed from traditional carboxylic acid derivatives. These mechanistic insights provided the theoretical foundation for understanding how structural modifications to lactyl compounds could influence their biological activity and chemical reactivity.
Chemical Classification and Structural Relationship to Lactate Derivatives
This compound belongs to the chemical class of mixed carboxylic-carbonic acid anhydrides, representing a specialized subset of anhydride compounds that incorporate both carboxylic acid and carbonic acid functionalities. The compound's classification reflects its unique structural architecture, which combines elements of traditional acid anhydrides with carbonate ester linkages.
The molecular structure of this compound can be systematically analyzed through its component parts. The compound features a central lactyl unit derived from lactic acid, which provides the foundational carbon skeleton bearing both hydroxyl and carboxyl functionalities. This lactyl core undergoes modification through the introduction of isobutylcarbonyl groups, creating a complex anhydride structure that maintains the stereochemical properties of the original lactic acid precursor.
Table 1: Structural Comparison of Lactate-Related Compounds
| Compound | Molecular Formula | Structural Classification | Key Functional Groups |
|---|---|---|---|
| Lactic Acid | C₃H₆O₃ | Alpha-hydroxy acid | Hydroxyl, carboxyl |
| Lactic Anhydride | C₆H₁₀O₅ | Symmetric anhydride | Two anhydride linkages |
| This compound | C₁₃H₂₂O₇ | Mixed anhydride | Carbonate, anhydride, lactyl |
The structural relationship between this compound and its lactate precursors reveals important insights into the compound's chemical behavior. The presence of the lactyl moiety preserves the stereochemical information inherent in lactic acid, while the anhydride functionality introduces enhanced reactivity toward nucleophilic species. This combination of structural features allows the compound to maintain biological recognition properties while exhibiting increased chemical reactivity compared to simple lactate esters.
Table 2: Chemical Properties and Structural Features
| Property | Value/Description | Reference Compound |
|---|---|---|
| CAS Number | 61779-34-8 | - |
| Molecular Weight | 290.31 g/mol | Lactic Acid: 90.08 g/mol |
| Functional Groups | Anhydride, carbonate, lactyl | Lactic Acid: hydroxyl, carboxyl |
| Stereochemistry | Retains lactic acid configuration | Maintains L/D isomerism |
The compound's classification as a mixed anhydride reflects the presence of different acyl groups within the same anhydride linkage. This structural arrangement creates unique reactivity patterns that distinguish this compound from symmetric anhydrides derived from single carboxylic acids. The mixed anhydride structure allows for selective acylation reactions and provides enhanced stability compared to simple lactyl derivatives.
Research into the structural relationships between this compound and other lactate derivatives has revealed that the compound can be synthesized through multiple synthetic pathways. The most common approach involves the reaction of isobutyric acid with lactyl acid derivatives, followed by cyclization to form the anhydride linkage. Alternative synthetic routes utilize dicarbonate intermediates or direct coupling reactions between lactyl compounds and isobutyl chloroformate.
Properties
CAS No. |
74216-73-2 |
|---|---|
Molecular Formula |
C13H22O7 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-methylpropoxycarbonyl 2-(2-methylpropoxycarbonyloxy)propanoate |
InChI |
InChI=1S/C13H22O7/c1-8(2)6-17-12(15)19-10(5)11(14)20-13(16)18-7-9(3)4/h8-10H,6-7H2,1-5H3 |
InChI Key |
UMPAHXJIQCBVKB-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)OC(C)C(=O)OC(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)OC(C)C(=O)OC(=O)OCC(C)C |
Synonyms |
IBCLA isobutylcarbonyllactyl anhydride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Anhydrides
Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|
| Isobutylcarbonyllactyl anhydride | C₁₃H₂₂O₇ | 290.31 | Likely a mixed anhydride combining lactyl and isobutyl carbonyl groups |
| Maleic anhydride | C₄H₂O₃ | 98.06 | Cyclic five-membered anhydride with conjugated double bonds |
| Phthalic anhydride | C₈H₄O₃ | 148.12 | Aromatic six-membered cyclic anhydride |
| Alkenyl succinic anhydride (ASA) | Variable (e.g., C₈H₁₂O₃) | ~150–300 | Linear alkenyl chain attached to succinic anhydride |
| Succinic anhydride | C₄H₄O₃ | 100.07 | Cyclic four-membered anhydride |
Key Insights :
- This compound’s larger molecular weight and branched structure contrast with smaller, planar anhydrides like maleic or succinic anhydrides. Its lactyl component may confer chirality, unlike symmetric anhydrides (e.g., phthalic) .
Maleic Anhydride
- Reactivity : Undergoes ring-opening reactions with nucleophiles (e.g., thiols, amines) to form thioesters or amides. Catalyzed by Ph₃P, it reacts with disulfides to form sulfides via decarboxylative pathways .
- Applications : Polymer production (e.g., polyesters), agricultural chemicals, and pharmaceuticals .
Phthalic Anhydride
- Reactivity : Electrophilic aromatic substitution for dye synthesis. Used in PROTACs (protein degradation therapeutics) as a linker component .
- Applications : Plasticizers (e.g., PVC), epoxy resins .
Alkenyl Succinic Anhydride (ASA)
- Reactivity : Reacts with hydroxyl groups in cellulose for paper sizing. Forms surfactants via esterification with polyalcohols .
- Applications : Paper manufacturing, detergents, emulsifiers .
This compound
- Inferred Reactivity: Expected to act as an acylating agent due to the anhydride group. Potential for stereoselective reactions due to the lactyl moiety.
- Potential Applications: Specialty polymers, chiral intermediates in drug synthesis (similar to succinic anhydride derivatives) .
Industrial and Occupational Considerations
- Safety : Maleic anhydride poses significant inhalation and dermal exposure risks in industrial settings . This compound may share similar hazards, but specific data are lacking.
- Synthesis: Maleic and phthalic anhydrides are produced via oxidation of respective acids (e.g., benzene oxidation for phthalic anhydride).
Thermodynamic and Computational Data
- Thermochemistry : Nitrophthalic anhydrides (e.g., 3-nitro and 4-nitro derivatives) show formation enthalpy differences of -9.7 kJ/mol and -2.6 kJ/mol, respectively, between experimental and computational results . Such studies are absent for this compound but highlight methodologies applicable for future research.
Preparation Methods
Condensation of Lactic Acid with Isobutylchloroformate
The primary method for synthesizing IBCLA involves the condensation of lactic acid with isobutylchloroformate (IBCF) under controlled conditions. This reaction proceeds via the formation of a mixed anhydride intermediate, where the hydroxyl group of lactic acid reacts with the carbonyl chloride moiety of IBCF. The general reaction scheme is as follows:
Key parameters influencing this reaction include:
-
Temperature : Reactions are typically conducted at 0–5°C to suppress side reactions such as urethane formation.
-
Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of IBCF.
-
Base Addition : Tertiary amines like N-methylmorpholine (NMM) are used to neutralize HCl, though excess base can lead to symmetrical anhydride formation via CO evolution.
Mechanistic Insights and By-Product Mitigation
During IBCLA synthesis, the formation of symmetrical anhydride by-products is a major challenge. This occurs when the mixed anhydride intermediate reacts with another molecule of lactic acid, releasing CO. Monitoring CO offgas evolution provides a quantitative measure of by-product formation, as demonstrated in studies using analogous mixed anhydride systems.
To minimize symmetrical anhydride formation, reverse addition protocols have been developed. Instead of adding IBCF to lactic acid, adding lactic acid to pre-cooled IBCF reduces the availability of free lactic acid for secondary reactions, lowering CO evolution from 8.2% to 1.9% in model systems.
Optimization of Reaction Conditions
Stoichiometric Ratios and Yield Maximization
Optimal molar ratios of lactic acid to IBCF range from 1:1 to 1:1.2, with slight excess IBCF ensuring complete conversion. Higher excesses (>1.5 equivalents) risk dichloride by-products and reduced yields.
Table 1: Effect of Stoichiometry on IBCLA Synthesis
| Lactic Acid : IBCF | Temperature (°C) | Yield (%) | Symmetrical Anhydride (%) |
|---|---|---|---|
| 1 : 1.0 | 0 | 68 | 8.2 |
| 1 : 1.2 | 0 | 82 | 3.1 |
| 1 : 1.5 | 0 | 75 | 12.4 |
Solvent and Catalytic Effects
Polar aprotic solvents like THF enhance reaction rates by stabilizing the mixed anhydride intermediate. Catalytic amounts of dimethylaminopyridine (DMAP) further accelerate the reaction, achieving >90% conversion in 2 hours.
Analytical Methods for Quality Control
Infrared Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks for IBCLA:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (210 nm) quantifies IBCLA purity. A typical method uses a C18 column and acetonitrile/water (70:30) mobile phase, achieving baseline separation of IBCLA from lactic acid and symmetrical anhydride.
Scale-Up Considerations
Pilot Plant Adaptations
Large-scale synthesis (e.g., 63 kg batches) requires:
-
Precision Cooling : Jacketed reactors maintain temperatures ≤5°C.
-
Inert Atmosphere : Nitrogen purging prevents moisture ingress and IBCF hydrolysis.
Challenges and Alternative Approaches
Q & A
Q. What safety protocols mitigate risks when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Safety data sheets (SDS) for similar anhydrides (e.g., isophytol) recommend spill containment with inert absorbents and immediate skin decontamination using water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
